molecular formula C11H10N2 B13852805 2,3-Dihydroimidazo[2,1-a]isoquinoline

2,3-Dihydroimidazo[2,1-a]isoquinoline

Cat. No.: B13852805
M. Wt: 170.21 g/mol
InChI Key: VCDSGPJDMCYMRE-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring and an isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[2,1-a]isoquinoline typically involves the cyclization of isoquinoline derivatives. One common method is the reaction of isoquinoline-1-amine with α-haloacetic acids under basic conditions . Another approach involves the cyclization of 2-ethynylbenzaldehyde with ortho-phenylenediamines in ethanol, which is an environmentally benign method .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as nitrous acid, acyl chlorides, and arenediazonium salts are used under acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2,3-dihydroimidazo[2,1-a]isoquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . These interactions can lead to the inhibition of tumor cell growth and induction of apoptosis.

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroimidazo[2,1-a]isoquinoline is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2,3-dihydroimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C11H10N2/c1-2-4-10-9(3-1)5-7-13-8-6-12-11(10)13/h1-5,7H,6,8H2

InChI Key

VCDSGPJDMCYMRE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC3=CC=CC=C3C2=N1

Origin of Product

United States

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